molecular formula C11H12N2O3 B1419159 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione CAS No. 1218258-52-6

3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B1419159
CAS No.: 1218258-52-6
M. Wt: 220.22 g/mol
InChI Key: DHYQKQNALHEFGK-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with a 3-methoxyphenylamino group. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the pyrrolidine and methoxyphenyl groups contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione typically involves the reaction of 3-methoxyaniline with maleic anhydride. The process can be summarized as follows:

    Step 1: Dissolve 3-methoxyaniline in an appropriate solvent such as ethanol.

    Step 2: Add maleic anhydride to the solution and stir the mixture at room temperature.

    Step 3: Heat the reaction mixture to reflux for several hours to ensure complete reaction.

    Step 4: Cool the mixture and precipitate the product by adding water.

    Step 5: Filter and purify the product using recrystallization techniques.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to maintain a consistent temperature and solvent ratio, ensuring high purity and yield of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the pyrrolidine ring can yield various reduced forms, which may exhibit different biological activities.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like thionyl chloride or bromine for electrophilic substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine-2,5-dione derivatives.

Scientific Research Applications

Chemistry: 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating various diseases, including cancer and inflammatory disorders. Its ability to modulate specific biological pathways is of particular interest.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione exerts its effects involves the interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

  • 3-(Phenylamino)pyrrolidine-2,5-dione
  • 3-(4-Methoxyphenyl)amino]pyrrolidine-2,5-dione
  • 3-(3-Methylphenyl)amino]pyrrolidine-2,5-dione

Comparison: Compared to its analogs, 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione exhibits unique properties due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-(3-methoxyanilino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-16-8-4-2-3-7(5-8)12-9-6-10(14)13-11(9)15/h2-5,9,12H,6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYQKQNALHEFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione
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3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione
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3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione
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3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione
Reactant of Route 6
3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione

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